2-Oxopropyl-CoM

Description

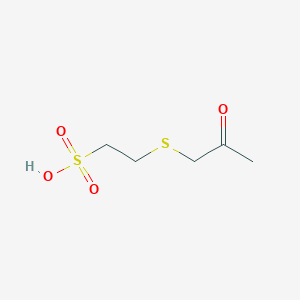

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O4S2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

2-(2-oxopropylsulfanyl)ethanesulfonic acid |

InChI |

InChI=1S/C5H10O4S2/c1-5(6)4-10-2-3-11(7,8)9/h2-4H2,1H3,(H,7,8,9) |

InChI Key |

CRNXHFXAXBWIRH-UHFFFAOYSA-N |

SMILES |

CC(=O)CSCCS(=O)(=O)O |

Canonical SMILES |

CC(=O)CSCCS(=O)(=O)O |

Origin of Product |

United States |

Metabolic Pathways Involving 2 Oxopropyl Coenzyme M

The Aliphatic Epoxide Carboxylation Pathway

The aliphatic epoxide carboxylation pathway is a notable metabolic route in certain bacteria, such as Xanthobacter autotrophicus Py2, for the assimilation of toxic aliphatic epoxides. ethz.chresearchgate.net This pathway is responsible for converting these epoxides into less harmful, metabolically useful molecules. ethz.ch It involves a multi-enzyme system where coenzyme M plays a crucial role as a carrier molecule. annualreviews.orgresearchgate.net

2-Oxopropyl-Coenzyme M (2-oxopropyl-CoM), also known as 2-ketopropyl-CoM (2-KPC), is a key intermediate in the aliphatic epoxide carboxylation pathway. researchgate.netrhea-db.org The metabolism of both (R)- and (S)-epoxypropane converges at this intermediate. researchgate.net

The formation of this compound occurs through the oxidation of (2S)-2-hydroxypropyl-coenzyme M (S-HPC) and (2R)-2-hydroxypropyl-CoM, catalyzed by specific dehydrogenases. uniprot.orgwikipedia.org The enzyme 2-(S)-hydroxypropyl-CoM dehydrogenase 1 (S-HPCDH1) catalyzes the reversible oxidation of S-HPC to this compound. uniprot.org Similarly, 2-(R)-hydroxypropyl-CoM dehydrogenase facilitates the conversion of the R-enantiomer. wikipedia.org

Once formed, this compound serves as the substrate for the enzyme this compound reductase/carboxylase (2-KPCC). drugbank.comuniprot.org This enzyme catalyzes the reductive cleavage of the thioether bond in this compound and the subsequent carboxylation of the resulting ketopropyl fragment to produce acetoacetate (B1235776) and regenerate free coenzyme M. drugbank.comuniprot.org

The carboxylation of epoxypropane is interestingly coupled with the transhydrogenation of pyridine (B92270) nucleotides. annualreviews.org The key carbon-carbon bond forming step is catalyzed by 2-ketopropyl-coenzyme M oxidoreductase/carboxylase (2-KPCC), which carries out the reductive cleavage and carboxylation of this compound. researchgate.net The reaction catalyzed by 2-KPCC is shown in Equation 2. researchgate.net

Equation 2: Reaction Catalyzed by 2-KPCC 2-oxopropyl-coenzyme M + CO₂ + NADPH ⇌ Acetoacetate + Coenzyme M + NADP⁺ uniprot.org

This reaction proceeds in the backward direction as written. uniprot.org The binding of the thiol group of CoM to zinc in the active site of epoxyalkane:CoM transferase is a significant energetic contributor to the initial step of the pathway. annualreviews.org

Propylene (B89431) Degradation Pathway and 2-Oxopropyl-Coenzyme M

In bacteria such as Xanthobacter sp. Py2, propylene is utilized as a source of carbon and energy. ethz.ch The degradation of propylene proceeds via its epoxidation to 1,2-epoxypropane. ethz.ch This epoxide is then funneled into the aliphatic epoxide carboxylation pathway, where this compound is a central intermediate. ethz.chresearchgate.net

The pathway involves the following key steps:

Propylene is converted to (R)- and (S)-1,2-epoxypropane by an alkene monooxygenase. ethz.ch

Each enantiomer of 1,2-epoxypropane is then conjugated to coenzyme M by an epoxyalkane:CoM transferase, forming the corresponding (R)- and (S)-2-hydroxypropyl-CoM. ethz.ch

These intermediates are oxidized by stereospecific 2-hydroxypropyl-CoM dehydrogenases to a common intermediate, this compound. ethz.chuniprot.org

Finally, this compound is reductively carboxylated to acetoacetate, which can then enter central metabolism. ethz.chdrugbank.com

In the absence of carbon dioxide, an enzymatic artifact can lead to the release of acetone (B3395972) from the active site instead of the carboxylation to acetoacetate. ethz.ch

Related Metabolic Transformations of Coenzyme M Derivatives

Coenzyme M was first identified for its central role in methanogenic Archaea, where it acts as a methyl carrier in the formation of methane (B114726). ethz.chnih.gov In this process, methyl-coenzyme M is reductively cleaved by methyl-coenzyme M reductase (MCR) to generate methane. nih.gov

Recent discoveries have expanded the known metabolic roles of CoM beyond methanogenesis. It is now understood that CoM derivatives are also involved in the anaerobic oxidation of short-chain alkanes like ethane, propane, and butane. rsc.org In these pathways, it is proposed that the alkanes are converted to their corresponding alkyl-coenzyme M derivatives, which are then further metabolized. rsc.org

The following table summarizes the enzymes involved in the formation and transformation of this compound in the aliphatic epoxide carboxylation pathway.

| Enzyme | EC Number | Substrate(s) | Product(s) |

| 2-(S)-hydroxypropyl-CoM dehydrogenase 1 | 1.1.1.269 | (S)-2-hydroxypropyl-coenzyme M, NAD⁺ | 2-oxopropyl-coenzyme M, NADH, H⁺ uniprot.org |

| 2-(R)-hydroxypropyl-CoM dehydrogenase | 1.1.1.268 | 2-(R)-hydroxypropyl-CoM, NAD⁺ | This compound, NADH, H⁺ wikipedia.org |

| This compound reductase, carboxylating | 1.8.1.5 | 2-oxopropyl-coenzyme M, CO₂, NADPH | Acetoacetate, Coenzyme M, NADP⁺ uniprot.org |

Enzymology of 2 Oxopropyl Coenzyme M Transformations

2-Oxopropyl-Coenzyme M Reductase (Carboxylating) (EC 1.8.1.5)

This enzyme belongs to the broader class of oxidoreductases, specifically those acting on sulfur groups with NAD+ or NADP+ as acceptors. Its function is integral to specific metabolic pathways in organisms such as Xanthobacter autotrophicus uniprot.orgacs.orgebi.ac.ukebi.ac.uk.

Nomenclature and Synonyms

The enzyme EC 1.8.1.5 is recognized by several names and abbreviations within the scientific literature, reflecting its catalytic activity and substrate specificity. The officially accepted name is 2-Oxopropyl-Coenzyme M Reductase (Carboxylating) ebi.ac.ukwikipedia.orggenome.jpexpasy.orgqmul.ac.ukenzyme-database.orgrhea-db.orgwormbase.org. It is also commonly referred to by the acronym 2-KPCC expasy.org. Other descriptive names include NADPH:2-(2-ketopropylthio)ethanesulfonate oxidoreductase/carboxylase and NADPH:2-ketopropyl-coenzyme M oxidoreductase/carboxylase wikipedia.orggenome.jpexpasy.orgqmul.ac.ukenzyme-database.org. Its systematic name, reflecting its reaction, is 2-mercaptoethanesulfonate,acetoacetate (B1235776):NADP+ oxidoreductase (decarboxylating) wikipedia.orgqmul.ac.uk or 2-sulfanylethane-1-sulfonate,acetoacetate:NADP+ oxidoreductase (decarboxylating) enzyme-database.org. The gene encoding this enzyme in Xanthobacter autotrophicus is often denoted as xecC uniprot.orgcreativebiolabs.netamericanchemicalsuppliers.com.

Catalytic Reaction Mechanism

The catalytic mechanism of 2-Oxopropyl-Coenzyme M Reductase (Carboxylating) is complex, involving multiple steps that include reductive cleavage and carboxylation. The enzyme is characterized as a member of the NADPH:disulfide oxidoreductase family and contains FAD as a crucial cofactor acs.orgebi.ac.ukannualreviews.org.

The enzyme catalyzes a reversible reaction central to the metabolism of epoxyalkanes. The primary reaction involves the conversion of Coenzyme M (CoM), acetoacetate, and NADP+ into 2-oxopropyl-CoM, carbon dioxide (CO2), and NADPH.

| Substrate/Product | Chemical Name/Abbreviation |

| Substrates | |

| Coenzyme M | 2-mercaptoethanesulfonate (CoM) |

| Acetoacetate | Acetoacetate |

| NADP+ | Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) |

| Products | |

| This compound | 2-(2-oxopropylthio)ethanesulfonate |

| Carbon Dioxide | CO2 |

| NADPH | Nicotinamide adenine dinucleotide phosphate (reduced form) |

The enzyme also demonstrates activity on thioethers with longer chains on the oxo side, such as 2-oxobutyl-CoM, provided they are attached to CoM. However, it does not accept CoM analogs as substitutes genome.jpexpasy.orgqmul.ac.ukenzyme-database.org.

The catalytic process involves several key steps. Initially, the enzyme catalyzes the reductive cleavage of the thioether bond within 2-oxopropyl-coenzyme M (2-KPC) uniprot.org. This cleavage is facilitated by the enzyme's active site, which features a redox-active disulfide bond uniprot.orgacs.org. The mechanism is understood to involve NADPH oxidation, the formation of a stabilized enolacetone intermediate, a thiol-mediated reductive cleavage of the C-S thioether bond, and the subsequent formation of a mixed disulfide between CoM and a cysteine residue in the enzyme's active site acs.org.

The enzyme is capable of performing multiple catalytic activities. Beyond the primary reductive carboxylation, it can also catalyze:

NADPH-dependent cleavage and protonation of 2-ketopropyl-CoM to yield NADP+, CoM, and acetone (B3395972).

The reverse reaction, which is the NADP+-dependent synthesis of 2-ketopropyl-CoM from CoM and acetoacetate.

Acetoacetate decarboxylation, producing acetone and CO2.

Acetoacetate/14CO2 exchange, leading to the formation of 14C1-acetoacetate and CO2 acs.org.

Coenzyme M (CoM), chemically known as 2-mercaptoethanesulfonate or 2-sulfanylethane-1-sulfonate, is indispensable for the activity of EC 1.8.1.5 qmul.ac.ukenzyme-database.orgqmul.ac.uk. CoM functions as a critical nucleophile in the initial epoxide ring opening and subsequently acts as a carrier for the 2-hydroxyalkyl- and 2-ketoalkyl-CoM intermediates within the epoxyalkane carboxylation pathway annualreviews.org. A crucial aspect of the enzyme's specificity is its requirement for the substrate to be attached to CoM; it does not substitute CoM with analogs genome.jpexpasy.orgqmul.ac.ukenzyme-database.org. The formation of a mixed disulfide between CoM and a cysteine residue within the enzyme's active site is a key event in the catalytic cycle acs.org.

Cofactor Requirements and Specificity (e.g., FAD, NADPH)

The enzymatic activity of EC 1.8.1.5 is critically dependent on specific cofactors, namely NADPH and FAD.

NADPH: This reduced form of nicotinamide adenine dinucleotide phosphate serves as the essential electron donor and reductant for the forward reaction, driving the reductive cleavage and carboxylation acs.orgwikipedia.orggenome.jpexpasy.orgqmul.ac.ukenzyme-database.orgrhea-db.orgwormbase.orgmdpi.com. In the reverse reaction, NADP+ is produced.

The enzyme's structure includes an active site that is a redox-active disulfide bond, and it binds FAD as a cofactor, highlighting the central role of flavin chemistry in its function uniprot.orgebi.ac.uk.

Active Site Architecture and Critical Residues

The active site of enzymes interacting with this compound is crucial for their catalytic function. Understanding its architecture and the role of specific residues provides insight into the enzyme's specificity and mechanism.

Redox-Active Disulfide Bond Dynamics

While the specific enzymes directly transforming this compound may not prominently feature redox-active disulfide bonds in their core catalytic mechanism as described in the provided literature, disulfide bonds are generally recognized for their dynamic roles in protein regulation and structure. In biological systems, redox-active disulfide bonds are highly dynamic and can regulate protein activity and localization in response to cellular redox potentials. They are distinct from structural disulfide bonds, which primarily stabilize protein conformation. These dynamic bonds involve thiol-disulfide exchange reactions, often mediated by cellular redox buffering agents like glutathione (B108866) or enzymes such as thioredoxin. nih.govmdpi.commdpi.comnih.gov The literature does not explicitly detail redox-active disulfide bond dynamics directly within the active site of enzymes transforming this compound, but it is a known general mechanism for protein regulation.

Substrate Binding and Orientation

The precise binding and orientation of this compound within the enzyme's active site are critical for its catalytic efficiency. For enzymes like 2-hydroxypropyl-CoM lyase (EC 4.4.1.23), which interacts with related compounds, studies on similar substrates like 2-hydroxypropylphosphonic acid (HPP) and its analogs reveal the importance of specific functional groups for binding. For instance, in the context of epoxidases, both the hydroxyl and phosphonate (B1237965) groups of HPP are shown to bind to the active site's metal ion (e.g., Fe(II)) in a chelated manner, suggesting a fixed orientation that is crucial for catalysis. nih.govutsa.edu While direct studies on this compound's binding orientation are not extensively detailed in the provided snippets, the general principle of specific substrate-enzyme interactions, often involving chelation or precise positioning of functional groups, is fundamental to enzymatic catalysis. The binding affinity of related compounds to enzymes can vary significantly, as seen with CYP199A4, where different substrates like 4-propionylbenzoic acid and 4-(2-oxopropyl)benzoic acid exhibited distinct binding affinities (Kd values of 9.1 μM and 80 μM, respectively). nih.gov

Kinetic Characterization of this compound Reductase

The kinetic characterization of enzymes involved in the transformation of this compound provides quantitative data on their catalytic efficiency. While a specific enzyme named "this compound Reductase" is not directly identified in the provided references, the enzyme 2-(R)-hydroxypropyl-CoM dehydrogenase (EC 1.1.1.268) catalyzes the conversion of 2-(R)-hydroxypropyl-CoM to this compound. expasy.orgwikipedia.org Studies on a similar reductase, Psf3, involved in fosfomycin (B1673569) biosynthesis, which catalyzes the reduction of 2-oxopropylphosphonate (2-OPP) to (S)-2-hydroxypropylphosphonate ((S)-2-HPP), reported a catalytic efficiency (kcat/KM) of 1.2 × 104 M−1 s−1 with NADPH as the cofactor. nih.gov This value is comparable to other reductases, indicating a significant catalytic capability. The kinetics of these enzymes are typically determined by monitoring substrate consumption or product formation under varying substrate concentrations to establish parameters such as KM (Michaelis constant) and kcat (turnover number).

The Four-Component Enzyme System Interacting with this compound

This compound is involved in a four-component enzyme system, particularly noted in the context of epoxyalkane carboxylation in Xanthobacter sp. strain Py2. expasy.orgqmul.ac.ukexpasy.orgexpasy.org This system comprises several distinct enzymes that collectively facilitate the metabolic transformation.

Component I: 2-Hydroxypropyl-CoM Lyase (EC 4.4.1.23)

2-Hydroxypropyl-CoM lyase (EC 4.4.1.23), also known as epoxyalkane:coenzyme M transferase (EaCoMT), is a zinc-dependent enzyme. qmul.ac.ukexpasy.orgcreative-enzymes.comwikipedia.org It catalyzes the reversible reaction where 2-hydroxypropyl-CoM is converted into 1,2-epoxypropane and Coenzyme M (HS-CoM). qmul.ac.ukwikipedia.org This lyase is capable of acting on both (R) and (S) enantiomers of chiral epoxyalkanes, forming the corresponding (R)- and (S)-2-hydroxyalkyl-CoM adducts. qmul.ac.ukexpasy.orgcreative-enzymes.com Furthermore, it can utilize various thiols, such as 2-sulfanylethanol, as nucleophiles and accepts short-chain epoxyalkanes ranging from C2 (epoxyethane) to C6 (1,2-epoxyhexane). qmul.ac.ukexpasy.orgcreative-enzymes.com This enzyme serves as the first component in the four-component system.

Component III: 2-(R)-Hydroxypropyl-CoM Dehydrogenase (EC 1.1.1.268)

Component III of the system is 2-(R)-Hydroxypropyl-CoM dehydrogenase (EC 1.1.1.268). expasy.orgqmul.ac.ukexpasy.org This enzyme catalyzes the oxidation of (R)-2-hydroxypropyl-CoM using NAD+ as an electron acceptor, producing this compound, NADH, and H+. expasy.orgwikipedia.org It exhibits high specificity for (R)-2-hydroxyalkyl thioethers of CoM, distinguishing it from EC 1.1.1.269, which acts on the (S)-enantiomer. expasy.orgexpasy.org This dehydrogenase is crucial for the stereoselective conversion of hydroxypropyl-CoM intermediates within the broader metabolic pathway.

Component IV: 2-(S)-Hydroxypropyl-CoM Dehydrogenase (EC 1.1.1.269)

2-(S)-Hydroxypropyl-CoM Dehydrogenase, designated by the EC number 1.1.1.269, is a crucial enzyme involved in the metabolism of aliphatic epoxides. This enzyme catalyzes the reversible oxidation of (2S)-2-hydroxypropyl-coenzyme M (S-HPC) to 2-oxopropyl-coenzyme M (2-KPC). The reaction mechanism involves the transfer of a hydride from the hydroxyl group of S-HPC to the cofactor NAD⁺, producing NADH and a proton.

The enzyme exhibits a pronounced stereospecificity, demonstrating a high affinity and catalytic efficiency specifically for the (S)-enantiomer of 2-hydroxypropyl-CoM. This enantioselectivity is largely dictated by variations in the Michaelis constant (Km) values, with a Km of 220 μM reported for S-HPC and 240 μM for 2-KPC. The catalytic turnover rate (kcat) is approximately 28 sec⁻¹ when S-HPC is the substrate and 20 sec⁻¹ when 2-KPC is the substrate. This enzyme is also known by alternative names such as 2-(2-(S)-hydroxypropylthio)ethanesulfonate dehydrogenase.

Table 1: Properties of 2-(S)-Hydroxypropyl-CoM Dehydrogenase (EC 1.1.1.269)

| Property | Value | Citation(s) |

| Enzyme Name | 2-(S)-Hydroxypropyl-CoM Dehydrogenase | uniprot.orgqmul.ac.ukgenome.jpexpasy.org |

| EC Number | 1.1.1.269 | uniprot.orgqmul.ac.ukgenome.jpexpasy.org |

| Reaction | (2S)-2-hydroxypropyl-CoM + NAD⁺ ⇌ this compound + NADH + H⁺ | qmul.ac.ukgenome.jpexpasy.orgrhea-db.org |

| Substrate Specificity | Highly specific for (S)-enantiomer of 2-hydroxypropyl-CoM | uniprot.orgqmul.ac.ukgenome.jpexpasy.org |

| Km (S-HPC) | 220 μM | uniprot.org |

| Km (2-KPC) | 240 μM | uniprot.org |

| kcat (S-HPC) | 28 sec⁻¹ | uniprot.org |

| kcat (2-KPC) | 20 sec⁻¹ | uniprot.org |

| Role | Component IV of a four-component enzyme system for aliphatic epoxide carboxylation in Xanthobacter sp. strain Py2 | qmul.ac.ukgenome.jpexpasy.orgrhea-db.orggenome.jpqmul.ac.uk |

| Alternative Names | 2-(2-(S)-hydroxypropylthio)ethanesulfonate dehydrogenase | qmul.ac.ukexpasy.org |

Interplay and Channeling within the Multi-Enzyme Complex

The biological significance of 2-(S)-Hydroxypropyl-CoM Dehydrogenase is further elucidated by its role as Component IV within a larger, multi-enzyme system responsible for aliphatic epoxide carboxylation in Xanthobacter sp. strain Py2. This system comprises four distinct components: EC 4.4.1.23 (Component I), EC 1.8.1.5 (Component II), EC 1.1.1.268 (Component III), and EC 1.1.1.269 (Component IV) qmul.ac.ukgenome.jpexpasy.orgrhea-db.orggenome.jpqmul.ac.uk.

Table 2: Components of the Epoxyalkane Carboxylation System in Xanthobacter sp. strain Py2

| Component | Enzyme Name | EC Number | Role in System | Citation(s) |

| I | 2-Hydroxypropyl-CoM lyase | EC 4.4.1.23 | Component I | qmul.ac.ukgenome.jpexpasy.orgrhea-db.orggenome.jpqmul.ac.uk |

| II | This compound reductase (carboxylating) | EC 1.8.1.5 | Component II | qmul.ac.ukgenome.jpexpasy.orgrhea-db.orggenome.jpqmul.ac.uk |

| III | 2-(R)-Hydroxypropyl-CoM Dehydrogenase | EC 1.1.1.268 | Component III | qmul.ac.ukgenome.jpexpasy.orgrhea-db.orggenome.jpqmul.ac.uk |

| IV | 2-(S)-Hydroxypropyl-CoM Dehydrogenase | EC 1.1.1.269 | Component IV | qmul.ac.ukgenome.jpexpasy.orgrhea-db.orggenome.jpqmul.ac.uk |

Enzymes Acting on Analogous 2-Oxoalkyl-CoM Compounds (e.g., 2-Oxobutyl-CoM)

The enzymatic processing of Coenzyme M (CoM) derivatives extends beyond this compound. Enzymes involved in these pathways often display a degree of flexibility in substrate recognition, acting on analogous 2-oxoalkyl-CoM compounds. A notable example is This compound Reductase (EC 1.8.1.5) , which serves as Component II in the Xanthobacter system. While its primary role involves the reductive carboxylation of this compound, it also demonstrates activity towards thioethers with longer chain lengths on the oxo side, such as 2-oxobutyl-CoM genome.jpqmul.ac.ukcreative-enzymes.com.

Crucially, this enzyme's activity is dependent on the presence of the CoM moiety, meaning that analogs of CoM cannot substitute for the native cofactor. This specificity ensures that the metabolic transformations are precisely channeled through the correct biochemical routes. The reaction catalyzed by EC 1.8.1.5 using this compound as a substrate is: 2-mercaptoethanesulfonate + acetoacetate + NADP⁺ ⇌ 2-(2-oxopropylthio)ethanesulfonate + CO₂ + NADPH qmul.ac.uk. This highlights its role in carboxylation and redox reactions involving CoM derivatives.

Table 3: Substrate Specificity of this compound Reductase (EC 1.8.1.5) for Analogous 2-Oxoalkyl-CoM Compounds

| Enzyme Name | EC Number | Primary Substrate (this compound) | Analogous Substrate (Example) | Requirement for CoM Moiety | Citation(s) |

| This compound reductase (carboxylating) | EC 1.8.1.5 | 2-mercaptoethanesulfonate + acetoacetate + NADP⁺ ⇌ 2-(2-oxopropylthio)ethanesulfonate + CO₂ + NADPH | 2-oxobutyl-CoM | Yes | genome.jpqmul.ac.ukcreative-enzymes.com |

Compound List

This compound: A key intermediate in certain metabolic pathways, notably involved in aliphatic epoxide carboxylation.

2-(S)-Hydroxypropyl-CoM: The specific stereoisomer of hydroxypropyl-CoM that serves as the substrate for 2-(S)-Hydroxypropyl-CoM Dehydrogenase (EC 1.1.1.269).

This compound Reductase (carboxylating): An enzyme (EC 1.8.1.5) that catalyzes the reductive carboxylation of this compound and also acts on analogous compounds like 2-oxobutyl-CoM.

2-(R)-Hydroxypropyl-CoM Dehydrogenase: An enzyme (EC 1.1.1.268) that acts on the (R)-enantiomer of hydroxypropyl-CoM, functioning as Component III in the epoxyalkane carboxylation system.

2-Oxobutyl-CoM: An analog of this compound, demonstrating the broader substrate scope of certain enzymes in CoM metabolism.

Coenzyme M (CoM): A thiol and central cofactor in various metabolic pathways, essential for the function of CoM-dependent enzymes.

NAD⁺ / NADH: Nicotinamide adenine dinucleotide, a vital redox cofactor involved in numerous oxidation-reduction reactions.

NADP⁺ / NADPH: Nicotinamide adenine dinucleotide phosphate, another key redox cofactor, particularly involved in anabolic pathways and reductive biosynthesis.

Biological Context and Organismal Specificity

Occurrence and Distribution of 2-Oxopropyl-Coenzyme M Pathways in Microorganisms

The metabolic pathways involving 2-oxopropyl-coenzyme M (2-Oxopropyl-CoM) are specialized biochemical routes for the assimilation of certain carbon compounds. Initially, the cofactor coenzyme M (CoM) was thought to be restricted to methanogenic archaea, where it is vital for methane (B114726) formation. ethz.chnih.govresearchgate.net However, subsequent research revealed its crucial role in a unique bacterial pathway for the metabolism of aliphatic epoxides. ethz.chwikipedia.org This discovery expanded the known biological sphere of CoM and its derivatives like this compound.

Xanthobacter autotrophicus strain Py2 is the model organism for studying the this compound-dependent pathway, which enables it to utilize short-chain alkenes, such as propylene (B89431), as a sole source of carbon and energy. ethz.chnih.gov In this bacterium, propylene is first oxidized to its corresponding epoxide, 1,2-epoxypropane, by an alkene monooxygenase. nih.gov The subsequent metabolism of this epoxide is carried out by a four-component enzyme system that uses CoM as a C3-carrier molecule, with this compound acting as a key intermediate. ethz.chqmul.ac.uk

The process involves the following sequential enzymatic reactions:

Epoxide Ring Opening: The enzyme epoxyalkane:CoM transferase (EaCoMT), also known as 2-hydroxypropyl-CoM lyase, catalyzes the nucleophilic attack of the CoM thiol on the epoxide ring, forming (R)- and (S)-2-hydroxypropyl-CoM adducts. wikipedia.orgqmul.ac.ukacs.org

Stereospecific Oxidation: Two distinct, stereospecific dehydrogenases then oxidize these hydroxyalkyl-CoM thioethers. 2-(R)-hydroxypropyl-CoM dehydrogenase acts on the (R)-enantiomer, while 2-(S)-hydroxypropyl-CoM dehydrogenase (xecE1) specifically oxidizes the (S)-enantiomer. enzyme-database.orguniprot.org Both reactions yield the common intermediate, this compound. uniprot.org

Reductive Carboxylation: The final step is catalyzed by this compound reductase (carboxylating) (xecC). uniprot.orgcreativebiolabs.netebi.ac.uk This enzyme facilitates the reductive cleavage of the thioether bond in this compound and the concurrent carboxylation of the resulting ketopropyl group, producing acetoacetate (B1235776) and regenerating free coenzyme M. uniprot.orgdrugbank.comexpasy.org

This entire pathway effectively converts propylene and carbon dioxide into acetoacetate, which can then enter central metabolic pathways. ethz.chnih.govuniprot.org The genes encoding these enzymes in X. autotrophicus Py2 are inducible by the presence of aliphatic alkenes. researchgate.netuniprot.org

| Enzyme Component | Enzyme Name | EC Number | Function in Pathway |

|---|---|---|---|

| Component I | 2-hydroxypropyl-CoM lyase (EaCoMT) | 4.4.1.23 | Catalyzes the addition of CoM to epoxypropane to form (R)- and (S)-2-hydroxypropyl-CoM. wikipedia.orgqmul.ac.uk |

| Component III | 2-(R)-hydroxypropyl-CoM dehydrogenase | 1.1.1.268 | Oxidizes (R)-2-hydroxypropyl-CoM to this compound. enzyme-database.org |

| Component IV | 2-(S)-hydroxypropyl-CoM dehydrogenase | 1.1.1.269 | Oxidizes (S)-2-hydroxypropyl-CoM to this compound. enzyme-database.orguniprot.org |

| Component II | This compound reductase (carboxylating) | 1.8.1.5 | Catalyzes the reductive cleavage and carboxylation of this compound to yield acetoacetate and CoM. uniprot.orgexpasy.org |

While Xanthobacter autotrophicus Py2 is the most thoroughly studied organism with this pathway, evidence for CoM-dependent epoxide metabolism exists in other prokaryotes. The key enzyme, epoxyalkane:coenzyme M transferase (EaCoMT), which initiates the pathway, has been identified in a variety of bacteria, suggesting a wider distribution of this metabolic strategy. asm.orgnih.gov For instance, EaCoMT is implicated in the aerobic biodegradation of ethene and the toxic pollutant vinyl chloride in Mycobacterium strain JS60. wikipedia.orgasm.org

The diversity and distribution of EaCoMT genes have been explored in environmental samples, particularly from chlorinated-ethene-contaminated groundwater sites. asm.orgnih.gov These studies have revealed a wide array of novel EaCoMT gene sequences, indicating that numerous bacterial taxa possess the genetic potential for the initial step of this pathway. asm.org While the complete four-component system for carboxylation has been characterized in detail primarily in Xanthobacter, the presence of EaCoMT in other bacteria like Mycobacterium suggests that CoM-dependent metabolism is a more broadly distributed mechanism for detoxifying and assimilating short-chain alkenes and their epoxides in the microbial world. wikipedia.orgasm.orgnih.gov

| Organism/Group | Key Enzyme(s) Identified | Metabolic Context |

|---|---|---|

| Xanthobacter autotrophicus Py2 | Complete four-component system (EaCoMT, dehydrogenases, reductase/carboxylase) | Propylene assimilation as a carbon and energy source. ethz.chnih.gov |

| Mycobacterium strain JS60 | Epoxyalkane:coenzyme M transferase (EaCoMT) | Biodegradation of ethene and vinyl chloride. wikipedia.orgasm.org |

| Various Bacteria (from groundwater) | Diverse EaCoMT genes | Likely role in aerobic biodegradation of short-chain alkenes. asm.orgnih.gov |

| Methanogenic Archaea | Coenzyme M biosynthesis and utilization enzymes (not for epoxide metabolism) | Central role in methanogenesis. ethz.chnih.gov |

Physiological Significance of 2-Oxopropyl-Coenzyme M Metabolism for Microbial Growth

The metabolic pathway involving this compound is of significant physiological importance for the microorganisms that possess it. Its primary function is to enable the productive metabolism of short-chain aliphatic epoxides, which are formed from the oxidation of common alkenes like propylene and ethene. ethz.chacs.org These epoxides can be toxic to cells, and this pathway provides a mechanism for both detoxification and assimilation, converting potentially harmful compounds into a source of carbon and energy to support microbial growth. ethz.chacs.org

By channeling the carbon from these simple C2 and C3 compounds into central metabolism via the formation of acetoacetate, the pathway allows bacteria such as Xanthobacter autotrophicus Py2 to thrive in environments where alkenes are available substrates. ethz.chnih.govuniprot.org The use of CoM as a carrier molecule is a key feature, facilitating the enzymatic transformations of the activated intermediates. acs.org This metabolic capability represents a significant ecological advantage, allowing these bacteria to exploit a niche that is inaccessible to organisms lacking this specialized pathway. The acquisition and metabolism of sulfur, in the form of CoM, is essential for these processes. nih.gov

Ecological Role of 2-Oxopropyl-Coenzyme M-Dependent Pathways in Carbon Cycling

From an ecological perspective, metabolic pathways dependent on this compound play a role in the biogeochemical cycling of carbon. nih.govshs-conferences.org These pathways enable certain bacteria to capture carbon from volatile organic compounds, such as propylene, and fix it into biomass. ethz.ch The final step of the pathway in Xanthobacter, catalyzed by this compound reductase (carboxylating), incorporates a molecule of CO2 to produce acetoacetate. uniprot.orgdrugbank.com This represents a carbon fixation reaction, directly linking the metabolism of an organic pollutant to the assimilation of inorganic carbon. creativebiolabs.net

Heterotrophic bacteria are fundamental to marine and terrestrial carbon cycles, transforming dissolved and gaseous organic carbon into bacterial biomass or respiring it to CO2. frontiersin.org By converting gaseous alkenes into non-volatile intermediates of central metabolism, microorganisms utilizing the this compound pathway contribute to the transformation of carbon in their local environments. ethz.chnih.gov This can be particularly significant in specific ecosystems, such as contaminated soils and groundwater, where alkenes may be present as pollutants. asm.orgnih.gov The activity of these microbes helps to sequester carbon from these sources into the biosphere, influencing local carbon fluxes and contributing to the broader biological carbon pump. shs-conferences.orgus-ocb.org Furthermore, the interplay between different nutrient cycles, such as carbon and nitrogen, is crucial for ecosystem dynamics, and specialized metabolic pathways like this one are integral components of that complex web. copernicus.org

Structural Biology and Mechanistic Insights into 2 Oxopropyl Coenzyme M Enzymes

Three-Dimensional Structure Determination (e.g., X-ray Crystallography of EC 1.8.1.5)

The crystallographic data for these structures are summarized in the table below.

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Organism |

| 2C3C | 2.01 | 0.181 | 0.226 | Xanthobacter autotrophicus Py2 |

| 2C3D | 2.15 | 0.203 | 0.239 | Xanthobacter autotrophicus Py2 |

This table presents the crystallographic data for the two solved structures of 2-oxopropyl-CoM reductase (carboxylating).

The crystal structures of this compound reductase reveal that the enzyme exists as a homodimer. rcsb.org Each subunit is a single polypeptide chain. The dimerization is crucial for the enzyme's stability and catalytic function, creating an extensive interface between the two monomers. This interface is formed by numerous non-covalent interactions, including hydrogen bonds, salt bridges, and hydrophobic interactions, which collectively contribute to the stability of the dimeric state. The active sites are located at the interface of the two subunits, with residues from both monomers contributing to the catalytic machinery.

This compound reductase is a flavoenzyme that utilizes Flavin Adenine (B156593) Dinucleotide (FAD) as a prosthetic group and Nicotinamide (B372718) Adenine Dinucleotide Phosphate (B84403) (NADP+) as a cosubstrate. The FAD cofactor is non-covalently bound in a pocket located at the interface of the FAD- and NAD(P)H-binding domains of each monomer. nih.gov The isoalloxazine ring of FAD is positioned deep within the active site, where the redox chemistry occurs.

The structure with PDB code 2C3D was solved with a coenzyme M disulfide bound at the active site, providing critical information about substrate and cofactor interactions. rcsb.org The binding of NADP+ occurs in a characteristic Rossmann fold, a common structural motif for dinucleotide binding in proteins. nih.gov The nicotinamide ring of NADP+ is positioned in close proximity to the isoalloxazine ring of FAD, facilitating hydride transfer during the catalytic cycle.

The catalytic cycle of this compound reductase involves significant conformational changes. These dynamic movements are essential for substrate binding, catalysis, and product release. Upon substrate binding, the enzyme undergoes a conformational change that encapsulates the substrate, creating a microenvironment conducive to catalysis and excluding solvent from the active site. rhea-db.org This is reminiscent of the conformational changes observed in other CO2-fixing enzymes. rhea-db.org

A key feature of this enzyme, distinguishing it from other members of the disulfide oxidoreductase family, is a unique Phe-His dyad (Phe501 and His506) within the active site. nih.govnih.gov This dyad plays a crucial role in promoting the carboxylation of the enolacetone intermediate while preventing its protonation. nih.govnih.gov Site-directed mutagenesis studies have shown that these residues are critical for transducing ligand-induced conformational changes that favor the carboxylation reaction. researchgate.net The binding of the product, acetoacetate (B1235776), also induces conformational changes and it acts as a mixed noncompetitive inhibitor. nih.gov

Computational Approaches to Enzyme-Ligand Interactions (e.g., Molecular Docking Studies with Inhibitors)

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between enzymes and their ligands, including inhibitors. While specific molecular docking studies focused solely on inhibitors of this compound reductase are not extensively documented in the literature, the principles of these techniques can be applied to understand potential inhibitor binding.

Molecular docking could be used to predict the binding modes of potential inhibitors within the active site of this compound reductase. By screening libraries of small molecules, it is possible to identify compounds that are predicted to bind with high affinity and specificity. These studies would typically involve generating a three-dimensional model of the inhibitor and placing it into the active site of the enzyme's crystal structure (e.g., PDB entries 2C3C or 2C3D). The docking software then calculates the most favorable binding poses and estimates the binding energy.

Regulation and Control of 2 Oxopropyl Coenzyme M Metabolism

Transcriptional and Translational Regulation of Enzyme Expression

The synthesis of enzymes involved in the 2-oxopropyl-CoM pathway is tightly controlled, primarily at the level of gene transcription, ensuring that these proteins are produced only when needed. This regulation is crucial for conserving cellular resources.

In bacteria that utilize propylene (B89431), such as Xanthobacter autotrophicus Py2, the expression of genes encoding the enzymes for alkene and epoxide metabolism is inducible. researchgate.net Studies have shown that the presence of propylene, the initial substrate, triggers the transcription of the genes necessary for its degradation. researchgate.netbyjus.com This includes the genes for alkene monooxygenase, which converts propylene to its epoxide, and the subsequent enzymes in the Coenzyme M-dependent pathway. researchgate.net

The genes for this metabolic pathway, including those for CoM biosynthesis and the enzymes that process the epoxide, are often found clustered together on the bacterial chromosome or on megaplasmids. researchgate.net This genetic organization facilitates coordinated regulation, where a single regulatory element can control the expression of the entire set of genes required for the pathway. researchgate.net In Xanthobacter strain Py2, the synthesis of Coenzyme M has been shown to be coordinately regulated with the expression of the alkene monooxygenase and epoxide carboxylase enzymes. researchgate.net Similarly, in certain marine bacteria, the genes for epoxyalkane:coenzyme M transferase (EaCoMT) are inductively expressed in the presence of propylene. byjus.com This substrate-inducible expression is a key transcriptional control mechanism that governs the flow of metabolites through the this compound pathway.

Table 1: Transcriptional Regulation of Key Enzymes in Propylene Metabolism This table summarizes the observed transcriptional control of enzymes involved in the initial stages of the this compound pathway in specific microorganisms.

| Enzyme/Gene Cluster | Regulating Factor | Organism Example | Effect |

| Alkene Monooxygenase | Propylene | Xanthobacter autotrophicus Py2 | Induction of gene expression |

| Epoxide Carboxylase System | Propylene | Xanthobacter autotrophicus Py2 | Coordinated induction with CoM biosynthesis |

| Epoxyalkane:Coenzyme M Transferase (EaCoMT) | Propylene | Marine Halieaceae bacterium | Induction of gene expression |

Allosteric Modulation and Feedback Inhibition Mechanisms

Beyond the control of enzyme synthesis, the activity of the enzymes themselves is often regulated on a much shorter timescale through allosteric modulation and feedback inhibition. These mechanisms allow the cell to rapidly adjust metabolic flux in response to changes in the concentration of substrates and products.

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme other than the active site (the allosteric site). nih.govlibretexts.org This binding event causes a conformational change in the enzyme that can either increase (positive modulation or activation) or decrease (negative modulation or inhibition) its catalytic activity. libretexts.org

Feedback inhibition is a common regulatory strategy where the end product of a metabolic pathway inhibits an enzyme that functions early in that same pathway. byjus.comjackwestin.com This prevents the unnecessary production and accumulation of the end product when it is already abundant, thus conserving energy and resources. byjus.com The end product typically acts as an allosteric inhibitor of the initial dedicated enzyme in the sequence. jackwestin.com

Table 2: Principles of Allosteric and Feedback Regulation This table outlines the core concepts of allosteric modulation and feedback inhibition, which are key to controlling metabolic pathways.

| Regulatory Mechanism | Description | Effector Molecule | Effect on Enzyme | Purpose |

| Allosteric Activation | An activator molecule binds to an allosteric site, inducing a conformational change that increases the enzyme's affinity for its substrate or its catalytic rate. | Activator (e.g., a precursor metabolite) | Increased activity | To enhance pathway flux when needed. |

| Allosteric Inhibition | An inhibitor molecule binds to an allosteric site, causing a conformational change that decreases the enzyme's activity. | Inhibitor (e.g., a downstream product) | Decreased activity | To reduce pathway flux when products are sufficient. |

| Feedback Inhibition | A specific type of allosteric inhibition where the end product of a pathway inhibits an early enzyme in the same pathway. | End product of the pathway | Decreased activity of an early-step enzyme | To maintain homeostasis and prevent overproduction. |

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can profoundly affect its activity, stability, or localization. nih.gov These modifications represent another layer of regulation for metabolic enzymes. Common PTMs include phosphorylation, acetylation, methylation, and the binding of cofactors. nih.gov

A critical example of this type of regulation in the this compound pathway involves the enzyme epoxyalkane:CoM transferase (EaCoMT). This enzyme is responsible for the initial step of conjugating the epoxide with Coenzyme M. Research has shown that EaCoMT is a zinc-dependent enzyme. The zinc ion (Zn²⁺) is essential for the enzyme's catalytic activity, playing a key role in activating the thiol group of CoM for its nucleophilic attack on the epoxide. The removal of zinc from the enzyme results in a loss of activity, which can be restored by the addition of zinc. Therefore, the availability of zinc and its incorporation into the enzyme serve as a form of post-translational control.

While specific PTMs like phosphorylation or acetylation have not yet been described for the enzymes of the this compound pathway, it is a common mechanism for regulating metabolic enzymes. nih.gov Enzymes that interact with coenzyme M in other pathways, such as methyl-coenzyme M reductase in methanogens, are known to have a variety of unusual post-translational modifications in their active sites, suggesting that CoM-utilizing enzymes may be susceptible to complex regulation by PTMs. Future research may reveal further PTMs that fine-tune the activity of the enzymes involved in this compound metabolism.

Advanced Methodologies for Studying 2 Oxopropyl Coenzyme M

Enzyme Assay Development and Optimization

The study of 2-Oxopropyl-CoM necessitates robust assays for the enzymes responsible for its synthesis and degradation. The primary enzyme producing this compound is 2-hydroxypropyl-CoM dehydrogenase, which exists in two stereospecific forms. The enzyme that consumes this compound is 2-ketopropyl-coenzyme M oxidoreductase/carboxylase (2-KPCC).

2-(R)-hydroxypropyl-CoM Dehydrogenase and 2-(S)-hydroxypropyl-CoM Dehydrogenase Assays: These enzymes catalyze the NAD⁺-dependent oxidation of the respective (R) and (S) enantiomers of 2-hydroxypropyl-CoM to the achiral product, this compound. wikipedia.orgresearchgate.netethz.ch Assay development for these dehydrogenases is typically based on spectrophotometrically monitoring the formation of NADH at a wavelength of 340 nm.

The standard reaction mixture includes:

Buffer (e.g., potassium phosphate)

NAD⁺ as the cofactor

The specific substrate: either (R)-2-hydroxypropyl-CoM or (S)-2-hydroxypropyl-CoM

The purified enzyme to initiate the reaction

Optimization of these assays involves determining the optimal pH, temperature, and concentrations of substrate and cofactor to ensure the reaction rate is proportional to the enzyme concentration, allowing for accurate kinetic measurements. teachmephysiology.com

2-Ketopropyl-Coenzyme M Oxidoreductase/Carboxylase (2-KPCC) Assay: This unique enzyme catalyzes the reductive cleavage of the thioether bond in this compound, followed by a carboxylation step to produce acetoacetate (B1235776) and Coenzyme M. nih.gov The assay for 2-KPCC can be designed in several ways:

Spectrophotometric Assay: Monitoring the consumption of the reductant, NADPH, at 340 nm. This is a continuous assay that measures the rate of NADPH oxidation.

Fixed-Time Assay: Quantifying the product, acetoacetate, after a specific reaction time. The reaction is stopped (e.g., by acidification), and acetoacetate can be detected using colorimetric methods, such as reacting it with a diazonium salt like Fast Violet B, which produces a colored adduct. nih.gov

Radiochemical Assay: Using radiolabeled bicarbonate (H¹⁴CO₃⁻) as a substrate and measuring its incorporation into the non-volatile product, acetoacetate. This method is highly sensitive and directly measures the carboxylation activity. rchsd.org

Kinetic parameters for these key enzymes provide insight into the efficiency and regulation of the pathway.

| Enzyme | Substrate(s) | Product(s) | Assay Principle |

| 2-(R)-hydroxypropyl-CoM Dehydrogenase | (R)-2-hydroxypropyl-CoM, NAD⁺ | This compound, NADH, H⁺ | Spectrophotometry (NADH at 340 nm) |

| 2-(S)-hydroxypropyl-CoM Dehydrogenase | (S)-2-hydroxypropyl-CoM, NAD⁺ | This compound, NADH, H⁺ | Spectrophotometry (NADH at 340 nm) |

| 2-Ketopropyl-Coenzyme M Oxidoreductase/Carboxylase | This compound, NADPH, CO₂ | Acetoacetate, CoM, NADP⁺ | Spectrophotometry (NADPH at 340 nm) |

Isotopic Labeling and Tracing for Pathway Elucidation

Isotopic labeling is a powerful, definitive technique for tracing the flow of atoms through a metabolic pathway. nih.govcreative-proteomics.com Studies using stable isotopes, particularly ¹³C, have been instrumental in confirming the metabolic fate of substrates in the pathway involving this compound.

In a key study on Xanthobacter strain Py2, cultures were grown in the presence of NaH¹³CO₃ to trace the fixation of carbon dioxide during propylene (B89431) metabolism. nih.gov The bacterium was cultured under nitrogen-deficient conditions to promote the synthesis of the storage compound poly-β-hydroxybutyrate (PHB).

Key Findings from Isotopic Labeling:

When cells were grown on propylene with NaH¹³CO₃, ¹³C label was specifically incorporated into the C-1 and C-3 positions of the β-hydroxybutyrate monomers of PHB. nih.gov

The major labeled position was C-1, consistent with the carboxylation of a three-carbon intermediate derived from propylene to form the four-carbon product, acetoacetate, which is then converted to PHB. nih.gov

Control experiments with unlabeled CO₂ or with other carbon sources like glucose or n-propanol did not show specific ¹³C incorporation into PHB. nih.gov

These results provided direct evidence that CO₂ is not just a required cofactor but is assimilated into biomass, confirming a key carboxylation step that occurs after the formation of this compound. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantitative analysis of carbon flow through metabolic networks. nih.govresearchgate.netyoutube.com

| Isotope Tracer | Organism | Growth Substrate | Analyzed Metabolite | Key Finding |

| NaH¹³CO₃ | Xanthobacter strain Py2 | Propylene | Poly-β-hydroxybutyrate (PHB) | ¹³C is incorporated into PHB, confirming CO₂ fixation during propylene metabolism. nih.gov |

| ¹⁴CO₂ | Xanthobacter strain Py2 | Propylene Oxide | Total Cell Material | 0.9 mol of CO₂ was fixed per mole of propylene oxide consumed. nih.gov |

Genetic Manipulation and Mutagenesis of Relevant Organisms and Genes

Understanding the function of genes and the enzymes they encode is greatly advanced by genetic manipulation. For organisms like Xanthobacter autotrophicus Py2, which metabolizes propylene via the this compound pathway, the development of genetic tools has been crucial. nih.govacs.org

A highly efficient transposon mutagenesis system was developed for genetic analysis of X. autotrophicus Py2. nih.govillinois.edu This system utilizes a hyperactive Tn5 transposase to generate random mutations by inserting a transposon (containing a selectable marker like kanamycin resistance) into the genome. This approach allows for the creation of large libraries of mutants, which can be screened for specific phenotypes, such as the inability to grow on propylene. Identifying the disrupted gene in such mutants helps to establish its role in the metabolic pathway.

More targeted genetic manipulation involves site-directed mutagenesis of specific genes to probe enzyme mechanisms. A study on the 2-ketopropyl-coenzyme M oxidoreductase/carboxylase (2-KPCC) enzyme used this technique to investigate the role of a unique Phe-His catalytic dyad. nih.gov In typical disulfide oxidoreductase enzymes, this position is occupied by a His-Glu pair responsible for proton relay. nih.gov

Mutagenesis Study of 2-KPCC:

Hypothesis: The F501-H506 dyad in 2-KPCC is critical for promoting carboxylation over simple protonation.

Method: Single (F501H, H506E) and double (F501H_H506E) mutants were created to replace the native dyad with the canonical His-Glu pair.

Result: The mutations significantly altered the enzyme's function, demonstrating that the non-canonical Phe-His dyad is essential for repurposing the enzyme scaffold to perform its unique carboxylation chemistry. nih.gov

The development of a broader genetic toolbox, including various origins of replication, selectable markers, and characterized promoters, further enables the engineering and detailed study of the this compound pathway in X. autotrophicus. nih.govacs.orgresearchgate.net

| Genetic Technique | Organism / Enzyme | Purpose | Outcome |

| Transposon Mutagenesis (Tn5) | Xanthobacter autotrophicus Py2 | To identify genes essential for a specific phenotype (e.g., pigment biosynthesis). nih.gov | High frequency of mutations, enabling screening and identification of genes in various pathways. nih.gov |

| Site-Directed Mutagenesis | 2-KPCC from X. autotrophicus Py2 | To investigate the role of the F501-H506 catalytic dyad in the carboxylation reaction. nih.gov | Confirmed that the unique Phe-His dyad is crucial for the enzyme's specific carboxylase activity. nih.gov |

| Genetic Toolbox Development | Xanthobacter autotrophicus | To enable robust genetic and metabolic engineering of the organism. nih.govacs.org | Characterization of plasmids, promoters, and markers for controlled gene expression studies. nih.govacs.org |

Proteomic and Metabolomic Profiling of 2-Oxopropyl-Coenzyme M Pathways

Proteomics and metabolomics provide a systems-level view of the cellular response to different growth conditions, complementing genetic and biochemical studies. nih.govnih.gov

Proteomic Profiling: A shotgun proteomics approach was used to compare the soluble proteomes of Xanthobacter autotrophicus Py2 grown on propylene versus glucose. nih.gov This technique involves digesting the total protein extract into peptides, which are then separated and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings from Proteomic Analysis:

An average of 419 proteins were identified in propylene-grown cells compared to 395 in glucose-grown cells. nih.gov

Several proteins encoded on the linear megaplasmid pXAUT01 were found exclusively or at significantly higher levels in propylene-grown cells. nih.govresearchgate.net

These propylene-specific proteins included all the known enzymes crucial for the CoM-dependent propylene metabolism pathway. nih.gov

Crucially, five putative CoM biosynthetic enzymes were also identified as being specifically produced during growth on propylene, providing strong evidence for the coordinated regulation of the cofactor biosynthesis with the metabolic pathway that uses it. nih.govresearchgate.net

Metabolomic Profiling: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. nih.gov While a dedicated metabolomics study on the this compound pathway has not been detailed, the principles of the approach are clear. Untargeted metabolomics would involve extracting metabolites from X. autotrophicus Py2 cells grown under different conditions (e.g., propylene vs. succinate) and analyzing them by GC-MS or LC-MS. nih.gov

Expected Outcomes of Metabolomic Profiling:

Identification of pathway intermediates, including 2-hydroxypropyl-CoM and this compound, confirming their presence in vivo.

Detection of changes in the pools of related central metabolites, such as acetoacetate, acetyl-CoA, and Krebs cycle intermediates, revealing the integration of the propylene degradation pathway with central metabolism.

Discovery of unexpected metabolic bottlenecks or side-reactions by identifying accumulating intermediates.

Together, these 'omics' approaches provide a comprehensive snapshot of the molecular machinery and chemical inventory of the cell as it metabolizes substrates via the this compound pathway. nih.gov

Broader Research Implications and Potential Applications of 2 Oxopropyl Coenzyme M Studies

Insights into Novel Carboxylation Mechanisms in Biology

The study of enzymes that interact with 2-oxopropyl-CoM has revealed unique strategies for carbon fixation in biology. Unlike many carboxylases that utilize the cofactor biotin, the enzymes involved in the metabolism of acetone (B3395972) and propylene (B89431) employ novel, ATP-dependent mechanisms to incorporate CO2 into organic molecules. researchgate.netnih.govosti.gov

In the metabolic pathway for propylene, the conversion to acetoacetate (B1235776) involves a critical carboxylation step. nih.govosti.gov This reaction is catalyzed by this compound reductase/carboxylase (2-KPCC), an enzyme that couples the reductive cleavage of the thioether bond in this compound with the carboxylation of the resulting intermediate. creativebiolabs.netresearchgate.netuniprot.org This enzyme is a distinctive member of the disulfide oxidoreductase family and utilizes a mechanism not seen in other carboxylases. researchgate.netnih.gov The reaction it catalyzes is the conversion of 2-oxopropyl-coenzyme M, CO2, and NADPH to coenzyme M, acetoacetate, and NADP+. wikipedia.orgrhea-db.org

Similarly, acetone metabolism in certain bacteria like Xanthobacter strain Py2 and Rhodobacter capsulatus proceeds through a direct carboxylation to form acetoacetate. pnas.orgasm.org This reaction is catalyzed by acetone carboxylase, which uses the energy from ATP hydrolysis to activate both acetone and bicarbonate for their subsequent condensation. researchgate.netnih.govpnas.org Notably, this process involves the hydrolysis of a single ATP molecule to AMP and two inorganic phosphate (B84403) molecules, indicating the cleavage of both high-energy phosphodiester bonds to drive the energetically unfavorable carboxylation. pnas.orgasm.org The proposed mechanism involves the formation of highly reactive intermediates such as carboxyphosphate (B1215591) and phosphoenol acetone. researchgate.net

These discoveries highlight alternative biochemical strategies for CO2 fixation, expanding our understanding of microbial carbon cycling and the diverse ways life has evolved to assimilate carbon. numberanalytics.commpi-bremen.de

Development of Biocatalysts for Sustainable Chemical Synthesis

The unique enzymes from the this compound related pathways, particularly acetone carboxylase, are promising candidates for the development of biocatalysts for green chemistry applications. rsc.org The ability of acetone carboxylase to fix CO2 onto acetone to produce acetoacetate presents a pathway for converting a common industrial solvent and a greenhouse gas into a more valuable chemical intermediate. rsc.orgresearchgate.net

Research has demonstrated the potential of using acetone carboxylase (AC) in tandem with other enzymes, such as β-hydroxybutyrate dehydrogenase (HBDH), to create one-pot synthesis systems. rsc.org In such a system, AC first converts acetone and CO2 to acetoacetate, which is then reduced by HBDH to β-hydroxybutyrate. rsc.org β-hydroxybutyrate is a monomer used in the production of biodegradable polymers like poly-3-hydroxybutyrate (PHB). researchgate.net This chemoenzymatic route offers a sustainable alternative to traditional, petroleum-based chemical synthesis, which often relies on energy-intensive processes and generates hazardous waste. rsc.orgresearchgate.netnih.gov

The development of whole-cell biocatalysts, where the necessary enzymes are expressed within a single microorganism, further simplifies the process and can improve efficiency by managing cofactor regeneration internally. d-nb.infoacs.org By harnessing these novel carboxylation enzymes, it is possible to design environmentally friendly processes for producing valuable chemicals and bioplastics from abundant and low-cost raw materials. rsc.orgnih.gov

Table 1: Key Enzymes in this compound Related Pathways and their Biocatalytic Potential

| Enzyme | Reaction Catalyzed | Substrates | Products | Potential Application |

| Acetone Carboxylase (AC) | ATP-dependent carboxylation | Acetone, CO2, ATP | Acetoacetate, AMP, 2Pi | Synthesis of acetoacetate; building block for biodegradable polymers. pnas.orgrsc.org |

| This compound Reductase/Carboxylase (2-KPCC) | Reductive carboxylation | This compound, CO2, NADPH | Acetoacetate, Coenzyme M, NADP+ | CO2 fixation into organic molecules. uniprot.orgwikipedia.org |

| β-Hydroxybutyrate Dehydrogenase (HBDH) | Reduction | Acetoacetate, NADH | β-Hydroxybutyrate, NAD+ | Production of monomers for bioplastics. rsc.org |

Strategies for Microbial Control and Environmental Remediation

Understanding the metabolic pathways involving this compound provides opportunities for environmental remediation and microbial control. These pathways are central to the biodegradation of ubiquitous and often toxic pollutants like propylene and acetone. nih.govosti.gov Bacteria that utilize these pathways play a role in the natural attenuation of these compounds in the environment. nih.govosti.gov

For instance, propylene glycol, a common environmental contaminant found in de-icing fluids, is readily biodegraded by various microorganisms in soil and water. cdc.govitrcweb.org The metabolic pathways for propylene degradation, which generate this compound as an intermediate, are crucial for this process. nih.govosti.gov Harnessing these microbial capabilities through strategies like enhanced in-situ bioremediation (EISB), where the growth of specific degrading bacteria is stimulated, can accelerate the cleanup of contaminated sites. itrcweb.org

Furthermore, the coenzyme M-dependent pathway is also implicated in the breakdown of other pollutants, including chlorinated ethenes like vinyl chloride. researchgate.netoup.com The discovery that coenzyme M is involved in detoxifying the epoxide intermediates formed during the degradation of these compounds opens up new avenues for bioremediation strategies for a wider range of recalcitrant chemicals. researchgate.netjst.go.jp The degradation of polypropylene, a common plastic, also releases hydrocarbons and ketones, which could potentially be targeted by similar microbial pathways. nih.govmdpi.comnih.gov

Exploration of Coenzyme M Analogs as Biochemical Probes

The synthesis and study of coenzyme M analogs have proven to be powerful tools for investigating the mechanisms of enzymes involved in the this compound pathway. asm.orgnih.gov These analogs, which are structurally similar to the natural coenzyme but may have altered reactivity, can act as specific inhibitors or probes to elucidate enzyme function. nih.govasm.orgscispace.com

A prominent example is 2-bromoethanesulfonate (B1233127) (BES), an analog where the thiol group of coenzyme M is replaced by a bromine atom. asm.orgasm.org BES has been shown to be a potent and specific inhibitor of the coenzyme M-dependent metabolism of propylene. asm.org It acts by irreversibly inactivating 2-ketopropyl-CoM reductase/carboxylase (2-KPCC), the key CO2-fixing enzyme in the pathway. uniprot.orgasm.org By observing how BES affects the metabolic process—for instance, causing the accumulation of intermediates like epoxypropane—researchers can deduce the specific roles of the enzymes that are inhibited. asm.orgresearchgate.net

The use of such substrate analogs allows for detailed mechanistic studies, helping to identify active site residues, probe the catalytic cycle, and understand the specific chemical transformations that occur. ethz.chresearchgate.netresearchgate.net This knowledge is not only fundamental to understanding the enzyme's function but is also crucial for efforts to engineer these enzymes for biocatalytic applications. ethz.chresearchgate.net

Future Directions and Emerging Research Avenues

Unraveling Undiscovered Metabolic Fates of 2-Oxopropyl-Coenzyme M

Current research primarily implicates 2-oxopropyl-CoM in the bacterial pathway for aliphatic epoxide carboxylation. However, the full spectrum of its metabolic roles and transformations remains to be elucidated. Future investigations should focus on identifying novel pathways or microbial consortia where this compound might serve as a substrate or intermediate. This could involve exploring diverse environmental niches, such as soil or marine sediments, known for complex organic compound degradation.

Substrate Range Expansion: Research could investigate whether the this compound reductase or related enzymes can process other structurally similar keto-alkyl-CoM derivatives, potentially expanding the range of substrates that can be metabolized via CoM-dependent pathways.

Regulation and Control: The precise regulatory mechanisms governing the synthesis and utilization of this compound within microbial cells are not fully understood. Future studies could explore transcriptional, post-translational, and allosteric controls that modulate the activity of enzymes involved in its metabolism.

Exploring Genetic Diversity and Evolutionary Relationships of Related Enzymes

The enzyme this compound reductase (carboxylating) (EC 1.8.1.5) is central to the known functions of this compound. Investigating the genetic diversity of this enzyme and its associated pathway components across different bacterial phyla can provide profound insights into its evolutionary history and functional adaptations.

Genomic and Metagenomic Surveys: Large-scale genomic and metagenomic data analysis can identify homologs of this compound reductase and related genes in a wide array of bacteria and archaea. This can reveal previously unrecognized instances of this metabolic capability and highlight evolutionary divergence.

Phylogenetic Reconstruction: Constructing phylogenetic trees based on the amino acid sequences of these enzymes can help trace their evolutionary origins and relationships. This may shed

Q & A

Basic Research Questions

Q. What is the biochemical role of 2-Oxopropyl-CoM in epoxyalkane carboxylation pathways?

- Methodological Answer : this compound acts as a key intermediate in the carboxylation of epoxyalkanes, particularly in Xanthobacter sp. strain Py2. It is produced via the oxidation of 2-(R)-hydroxypropyl-CoM by the dehydrogenase component (EC 1.1.1.268) of a four-enzyme system . To study its role, researchers should:

- Step 1 : Cultivate Xanthobacter under epoxypropane-rich conditions to induce enzyme expression.

- Step 2 : Purify the enzyme components (e.g., EC 4.4.1.23, EC 1.8.1.5) using affinity chromatography to isolate their activities .

- Step 3 : Use NAD+/NADH spectrophotometric assays to track redox changes during the conversion of 2-(R)-hydroxypropyl-CoM to this compound .

Q. How can researchers verify the identity and purity of synthetic this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks for the sulfonate and oxopropyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₅H₁₀O₄S₂ for this compound).

- Purity Assessment :

- Use reverse-phase HPLC with UV detection (λ = 210 nm) to ensure >95% purity.

- Cross-reference retention times with authenticated standards .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound reductase (EC 1.8.1.5) be resolved?

- Methodological Answer : Discrepancies in reported or values often arise from:

- Variability in enzyme sources : Ensure consistent use of recombinantly expressed enzymes (e.g., cloned from Xanthobacter Py2) to avoid species-specific biases .

- Assay conditions : Standardize pH (7.5–8.0), temperature (30°C), and cofactor concentrations (NADH/NAD+ ratios) across experiments .

- Statistical validation : Apply ANOVA or linear mixed-effects models to account for batch-to-batch variability in enzyme activity .

Q. What strategies optimize the in vitro reconstitution of the this compound-dependent multi-enzyme system?

- Methodological Answer :

- Component Ratios : Pre-optimize molar ratios of EC 4.4.1.23 (lyase), EC 1.8.1.5 (reductase), and EC 1.1.1.268/269 (dehydrogenases) using fractional factorial design experiments .

- Cofactor Regeneration : Couple the system with a glucose-6-phosphate dehydrogenase (G6PDH) to sustain NAD+ levels during prolonged reactions .

- Real-Time Monitoring : Employ stopped-flow spectrophotometry or LC-MS to detect transient intermediates (e.g., this compound) and adjust enzyme kinetics dynamically .

Q. How can researchers address challenges in detecting low-abundance this compound in complex microbial consortia?

- Methodological Answer :

- Metabolite Enrichment : Use solid-phase extraction (SPE) with sulfonate-specific cartridges to concentrate this compound from cell lysates .

- Tandem MS/MS : Apply MRM (multiple reaction monitoring) for targeted quantification, focusing on fragmentation ions (e.g., m/z 153 → 97 for this compound).

- Isotope Labeling : Supplement cultures with -epoxypropane to trace labeled this compound and distinguish it from background metabolites .

Data Interpretation & Replication

Q. What criteria ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Documentation : Provide full experimental protocols, including enzyme purification buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and assay conditions .

- Negative Controls : Include reactions without substrate or heat-inactivated enzymes to rule out non-specific redox activity .

- Open Data : Share raw chromatograms, kinetic curves, and statistical analyses via repositories like Zenodo to facilitate peer validation .

Q. How should researchers handle conflicting structural predictions for this compound binding sites?

- Methodological Answer :

- Computational Docking : Use tools like AutoDock Vina to model interactions between this compound and EC 1.8.1.5, cross-validated with site-directed mutagenesis (e.g., Cys→Ala substitutions in the active site) .

- Crystallography : Collaborate with structural biology facilities to resolve X-ray/NMR structures of enzyme-substrate complexes at <2.0 Å resolution .

Ethical & Regulatory Considerations

Q. What ethical guidelines apply when sharing genomic data linked to this compound pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.